

molecular structure of 2,7-Dibromophenanthrene

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Compound of Interest

Compound Name: 2,7-Dibromophenanthrene

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An In-depth Technical Guide on the Molecular Structure of 2,7-Dibromophenanthrene

This technical guide provides a comprehensive overview of the molecular structure of **2,7-Dibromophenanthrene**, tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, a proposed synthetic route, and predicted structural and spectroscopic data.

Molecular Identity and Properties

2,7-Dibromophenanthrene is a halogenated derivative of the polycyclic aromatic hydrocarbon, phenanthrene. The introduction of two bromine atoms onto the phenanthrene backbone significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of **2,7-Dibromophenanthrene**

| Property | Value | Source |
|------------------|--------------------------------------------------|-----------------------------|
| IUPAC Name | 2,7-dibromophenanthrene | PubChem |
| CAS Number | 62325-30-8 | Santa Cruz Biotechnology[1] |
| Chemical Formula | C ₁₄ H ₈ Br ₂ | PubChem[2] |
| Molecular Weight | 336.02 g/mol | PubChem[2] |
| Canonical SMILES | <chem>C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1Br</chem> | PubChem[2] |
| InChI Key | NGDWMVTZPZDKPM-UHFFFAOYSA-N | PubChem[2] |

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C13 -- H3[style=solid];
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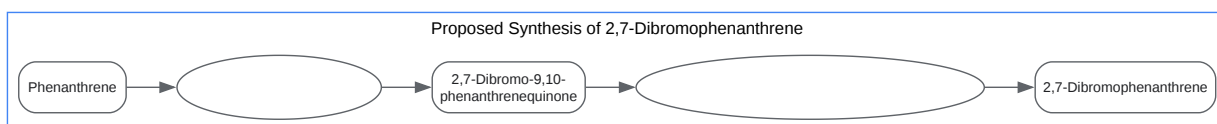
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C4 -- C5 [style=dashed];
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C11 -- C12 [style=dashed];
C13 -- C14 [style=dashed];

}
```

Caption: Molecular structure of **2,7-Dibromophenanthrene**.

Synthesis

An established experimental protocol for the direct synthesis of **2,7-Dibromophenanthrene** is not readily available in the literature. However, a plausible synthetic route can be adapted from the synthesis of 2,7-dibromo-9,10-phenanthrenequinone. The proposed synthesis involves two main steps: the bromination of phenanthrene to yield the dibrominated quinone, followed by a reduction to remove the carbonyl groups.



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Caption: Proposed synthetic workflow for **2,7-Dibromophenanthrene**.

Experimental Protocol (Adapted from the synthesis of 2,7-dibromo-9,10-phenanthrenequinone):

- **Bromination:** To a solution of phenanthrene in concentrated sulfuric acid, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is stirred for several hours to facilitate the dibromination at the 2 and 7 positions. The reaction is then quenched by pouring it into ice water, and the crude 2,7-dibromo-9,10-phenanthrenequinone is collected by filtration.
- **Reduction:** The obtained 2,7-dibromo-9,10-phenanthrenequinone is then subjected to a reduction reaction to remove the two carbonyl groups. A standard method such as the Wolff-Kishner reduction (using hydrazine hydrate and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid) can be employed.
- **Purification:** The final product, **2,7-Dibromophenanthrene**, is then purified using column chromatography or recrystallization to yield the pure compound.

Structural Analysis (Predicted)

Direct experimental crystallographic data for **2,7-Dibromophenanthrene** is not currently available. However, based on the known crystal structure of the isomeric 4,5-dibromophenanthrene, it is

anticipated that the bromine atoms at the 2 and 7 positions will induce some steric strain, although likely less pronounced than in the 4,5-isomer. The phenanthrene core is expected to be largely planar.

Table 2: Predicted Bond Lengths and Angles for **2,7-Dibromophenanthrene**

| Bond/Angle | Predicted Value |
|-----------------|-----------------|
| C-C (aromatic) | ~ 1.39 - 1.42 Å |
| C-H | ~ 1.09 Å |
| C-Br | ~ 1.90 Å |
| C-C-C (in ring) | ~ 120° |
| C-C-H | ~ 120° |
| C-C-Br | ~ 120° |

Note: These are theoretical values based on standard bond lengths and angles in aromatic systems and related brominated compounds.

Spectroscopic Analysis (Predicted)

Experimental spectroscopic data for **2,7-Dibromophenanthrene** is not readily available. The following are predicted spectroscopic characteristics based on the analysis of phenanthrene and other substituted derivatives.

NMR Spectroscopy

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts for **2,7-Dibromophenanthrene** (in CDCl_3)

| Atom | Predicted ^1H Chemical Shift (ppm) | Predicted ^{13}C Chemical Shift (ppm) |
|-------------|---------------------------------------------|------------------------------------------------|
| H-1, H-8 | 7.6 - 7.8 | - |
| H-3, H-6 | 7.8 - 8.0 | - |
| H-4, H-5 | 7.5 - 7.7 | - |
| H-9, H-10 | 8.5 - 8.7 | - |
| C-1, C-8 | - | 127 - 129 |
| C-2, C-7 | - | 121 - 123 (C-Br) |
| C-3, C-6 | - | 129 - 131 |
| C-4, C-5 | - | 126 - 128 |
| C-4a, C-4b | - | 130 - 132 |
| C-8a, C-10a | - | 131 - 133 |
| C-9, C-10 | - | 123 - 125 |

Note: Predicted shifts are based on the known spectrum of phenanthrene and the expected deshielding effects of the bromine atoms.

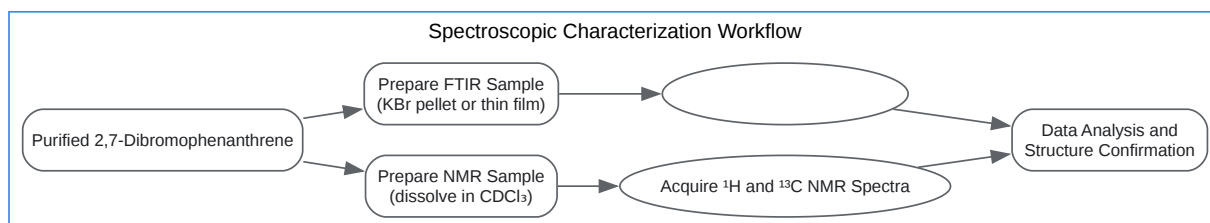
FTIR Spectroscopy

Table 4: Predicted Key Infrared Absorption Bands for **2,7-Dibromophenanthrene**

| Wavenumber (cm^{-1}) | Vibration Mode | Intensity |
|---------------------------------|-----------------------|---------------|
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |
| 1250 - 1000 | In-plane C-H bend | Medium |
| 900 - 675 | Out-of-plane C-H bend | Strong |
| 600 - 500 | C-Br stretch | Medium-Strong |

Experimental Characterization Protocols

The following are generalized protocols for the spectroscopic characterization of synthesized **2,7-Dibromophenanthrene**.



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Caption: Workflow for the spectroscopic characterization of **2,7-Dibromophenanthrene**.

NMR Spectroscopy Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **2,7-Dibromophenanthrene** in about 0.6 mL of deuterated chloroform (CDCl₃).
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or tetramethylsilane (TMS).

FTIR Spectroscopy Protocol:

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
- **Data Acquisition:** Record the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

- Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values to confirm the presence of the expected functional groups.

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References

- 1. Crystal structure of 4,5-di-bromo-phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4,5-dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
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